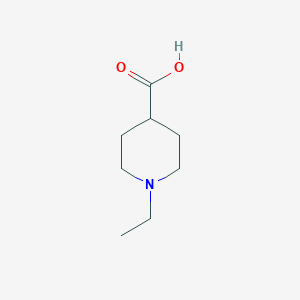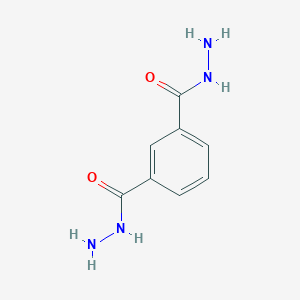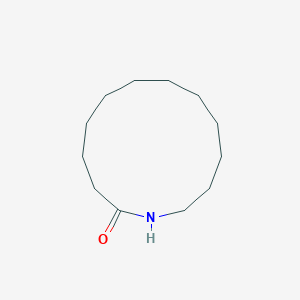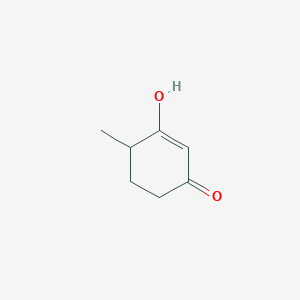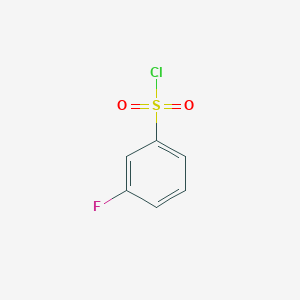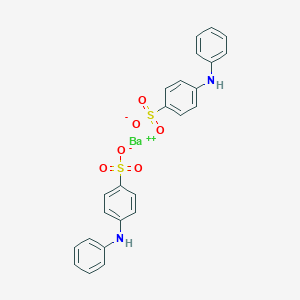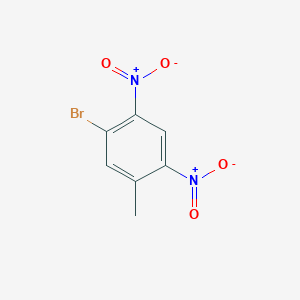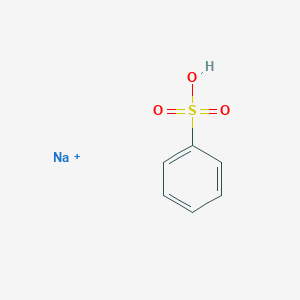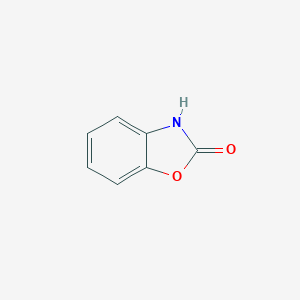
2-苯并噁唑酮
概述
描述
2-Benzoxazolinone (BOA) is a heterocyclic compound with a benzene ring fused to an oxazolinone ring. It is known for its diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, and antifungal properties. The compound has been the subject of various studies aiming to synthesize derivatives with enhanced activities and reduced side effects .
Synthesis Analysis
The synthesis of 2-benzoxazolinone derivatives has been explored in several studies. For instance, derivatives have been synthesized by reacting vinylpyridine with appropriate benzoxazolinones, yielding compounds with significant analgesic and anti-inflammatory activities . Other methods include the reaction of 2-benzoxazolinone with phenacyl bromide or aromatic carboxylic acids to produce derivatives with antimicrobial and analgesic properties . Additionally, a novel synthesis approach using click chemistry has been employed to create benzoxazolinone-based 1,2,3-triazoles with anti-inflammatory and antinociceptive activities .
Molecular Structure Analysis
The molecular structure of 2-benzoxazolinone derivatives has been confirmed using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis. These studies have helped in elucidating the structure-activity relationships of the derivatives, contributing to the understanding of their biological activities .
Chemical Reactions Analysis
The reactivity of 2-benzoxazolinone has been studied through its ring-opening reactions, such as aminolysis with methylamine. Computational studies have shown that the neutral concerted mechanism is the most favorable in the gas phase, with solvent effects reducing the energy barrier for the reaction . The chemical reactivity is influenced by the electrophilic character of the nitrogen atom in the heterocyclic ring and the lipophilic character of substituents on the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-benzoxazolinone derivatives are influenced by their molecular structure. The presence of substituents on the aromatic ring can enhance the lipophilicity and thus the biological activity of the compounds. For example, the antimicrobial activity of BOA derivatives has been correlated with the π parameter, which reflects the lipophilic character of the substituents . The thermal properties of benzoxazolinone polymers have also been investigated, revealing that the polymer network structure significantly affects their thermal stability .
科学研究应用
药理学意义
2-苯并噁唑酮(BOA)已被确定为药物化学设计和开发新药物的关键结构。它表现出一系列药理活性,包括镇痛、抗炎、抗利什曼病、抗氧化、抗HIV、抗癌、抗抑郁以及在神经退行性疾病中的应用。BOA的衍生物被报道为多因素分子,比单一靶向药物疗法(Verma & Silakari, 2018)优越。
对植物应激反应的影响
研究集中在植物对BOA的应激反应上,显示它影响植物的生理过程,导致植物生长和发育的毒性效应,并诱导衰老。这对于使用BOA等化感物质作为天然除草剂有着重要意义(Sánchez-Moreiras & Reigosa, 2005)。
对莴苣生理的影响
对BOA对莴苣的生理影响的进一步研究提出了一个一般的作用模式,涉及与一般应激途径相关的初级效应,包括衰老和氧化损伤。实验证实了所提出的作用模式(Regiosa et al., 2006)。
玉米中的化感相互作用
在玉米中,研究了硫缺乏条件下BOA的解毒作用,突出了涉及内生性镰刀菌Verticillioides的复杂化感相互作用。该研究指出了一系列受生物和非生物因素影响的化感相互作用网络,包括除草剂(Knop et al., 2007)。
在土壤中的降解
对BOA在土壤中的转化产物的研究揭示了从BOA降解中形成的生物活性化合物,强调了研究转化产物在评估化感物质对杂草和土传病害影响中的重要性(Gents et al., 2005)。
镰刀菌Verticillioides的生物转化
对镰刀菌Verticillioides对BOA的生物转化的调查确定了中间体和支路代谢物,为解毒途径的化学和其对真菌生态适应性的影响提供了见解(Glenn et al., 2003)。
植物化学筛选和体外研究
BOA被确定为Acanthus ilicifolius Linn中的植物成分,显示出作为环氧合酶-2和5-脂氧合酶双重抑制剂的潜力,这些酶是抗炎治疗中的关键靶点(Saranya et al., 2014)。
抗HIV-1剂
设计和合成了一类2-苯并噁唑酮衍生物,显示出对人类免疫缺陷病毒-1(HIV-1)的活性。这项研究表明了这些化合物在新型抗HIV-1剂的开发中的潜力(Safakish et al., 2017)。
安全和危害
未来方向
The molecular aspects of phytochemical interactions between plants, especially the process of phytochemical translocation by the target plant, remain challenging for those studying allelopathy . Future research could focus on the translocation of 2-Benzoxazolinone into target plants . Another direction could be the investigation of the thermochemistry of 2-Benzoxazolinone and its derivatives .
属性
IUPAC Name |
3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSKVPFEZFQQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049324 | |
| Record name | 2-Benzoxazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Benzoxazolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
335.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Benzoxazolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14719300 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Benzoxazolinone | |
CAS RN |
59-49-4 | |
| Record name | 2(3H)-Benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BENZOXAZOLINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Benzoxazolone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Benzoxazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-benzoxazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOXAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X996Q809V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Benzoxazolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
| Record name | 2-Benzoxazolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

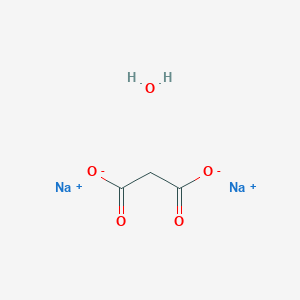
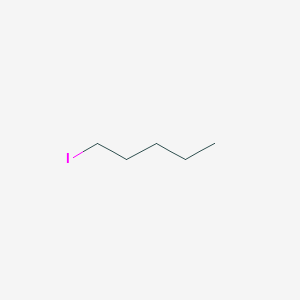
![1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine](/img/structure/B145853.png)
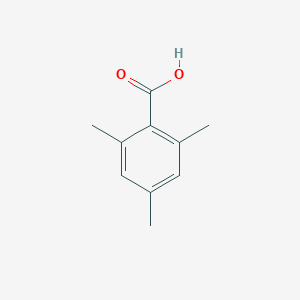
![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)
